molecular formula C19H17BrN4O3 B2753849 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899745-59-6

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2753849
CAS No.: 899745-59-6
M. Wt: 429.274
InChI Key: AXBKXSXBEHKIPL-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the bromination of a furan derivative, followed by coupling with an appropriate aniline derivative under conditions that facilitate the formation of the anilide bond. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the furan ring and the anilide moiety.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another 2-furanilide with a different substitution pattern.

    4-bromo-3-formyl-N-phenyl-5-methylfuran-2-carboxamide: A related compound with a formyl group instead of a morpholinopyridazinyl group.

Uniqueness

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-17-6-5-16(27-17)19(25)21-14-3-1-2-13(12-14)15-4-7-18(23-22-15)24-8-10-26-11-9-24/h1-7,12H,8-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBKXSXBEHKIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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